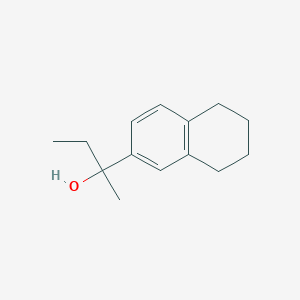

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol” is a chemical compound with the CAS Number: 1250612-00-0 . It has a molecular weight of 204.31 and its IUPAC name is 2-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-butanol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol” is 1S/C14H20O/c1-3-14(2,15)13-9-8-11-6-4-5-7-12(11)10-13/h8-10,15H,3-7H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol” is a liquid . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources.Scientific Research Applications

Overview of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol Research

While the direct studies on 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol were not identified, research in related chemical domains provides valuable insights into potential applications and methodologies relevant to studying such compounds. Below, applications and findings from similar chemical research areas are presented to infer possible avenues for the utilization of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol in scientific research.

Biopolymer and Biofuel Production

Research on downstream processing of biologically produced diols like 1,3-propanediol and 2,3-butanediol highlights the importance of efficient separation and purification methods in the microbial production of chemicals (Zhi-Long Xiu & A. Zeng, 2008). These studies suggest that compounds like 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol could be explored for their potential roles in enhancing biopolymer synthesis and biofuel production, given the structural similarity and potential chemical reactivity.

Polymer Material Development

The melt crystallization of Poly(butylene 2,6-naphthalate) (PBN) showcases the importance of understanding the crystallization process for developing materials with superior physical properties (Qian Ding et al., 2019). This knowledge could inform research into the applications of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol in creating new polymeric materials, particularly in adjusting and enhancing their mechanical and thermal properties.

Flavor and Fragrance Enhancement in Foods

The production and breakdown pathways of branched chain aldehydes, significant for flavor in foods, are comprehensively reviewed, emphasizing the metabolic conversions and microbial compositions influencing flavor compound formation (B. Smit et al., 2009). Research into 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol could explore its potential as a flavor or fragrance compound, given its chemical structure that may interact favorably with sensory receptors.

Environmental and Health Implications of Synthetic Antioxidants

Studies on synthetic phenolic antioxidants, such as BHT and DBP, outline their environmental occurrence, human exposure, and potential health risks (Runzeng Liu & S. Mabury, 2020). Given the chemical nature of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol, similar investigations could be crucial for assessing its environmental stability, bioaccumulation potential, and implications for human health.

Safety And Hazards

properties

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-14(2,15)13-9-8-11-6-4-5-7-12(11)10-13/h8-10,15H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADDYIASAUDCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC2=C(CCCC2)C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)butan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2615240.png)

![2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetic acid hydrochloride](/img/structure/B2615241.png)

![2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2615243.png)

![N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide](/img/structure/B2615245.png)

![Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2615249.png)

![3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-one](/img/structure/B2615257.png)